molecular formula C16H11F2NO B7887312 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde

1-(3,4-Difluorobenzyl)indole-3-carbaldehyde

Cat. No.: B7887312
M. Wt: 271.26 g/mol
InChI Key: WBHRSQSFDKCOCJ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl bromide and indole-3-carbaldehyde.

    Nucleophilic Substitution Reaction: The 3,4-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with indole-3-carbaldehyde in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution under acidic conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(3,4-Difluorobenzyl)indole-3-carboxylic acid.

    Reduction: 1-(3,4-Difluorobenzyl)indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorobenzyl)indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs).

    Pathways Involved: By binding to these targets, the compound can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    1-Benzylindole-3-carbaldehyde: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    1-(3,4-Dichlorobenzyl)indole-3-carbaldehyde: Contains chlorine atoms instead of fluorine, which can alter its reactivity and biological activity.

    1-(3,4-Difluorophenyl)indole-3-carbaldehyde: Similar structure but with the fluorine atoms directly on the phenyl ring rather than the benzyl group.

Uniqueness: 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde is unique due to the presence of fluorine atoms on the benzyl group, which enhances its stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological systems.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHRSQSFDKCOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The same procedures used in Example 1 were repeated except for using 870 mg of indole-3-carbaldehyde and 3,4-difluorobenzyl bromide in place of the benzyl bromide used in Example 1 to give 1.59 g of 1-(3,4-difluorobenzyl)indole-3-carbaldehyde as pale brown crystals. The yield thereof was found to be 98%.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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